2-Fluoro-3-methoxyisonicotinaldehyde
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Overview
Description
2-Fluoro-3-methoxyisonicotinaldehyde is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the third position on the isonicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring followed by the methoxylation process .
Industrial Production Methods
Industrial production methods for 2-Fluoro-3-methoxyisonicotinaldehyde may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxyisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-3-methoxyisonicotinic acid.
Reduction: 2-Fluoro-3-methoxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methoxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroisonicotinaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxyisonicotinaldehyde: Lacks the fluorine atom, which can influence its binding affinity and chemical properties.
2-Fluoro-3-methoxybenzaldehyde: Similar structure but different position of the functional groups, leading to different chemical behavior
Uniqueness
2-Fluoro-3-methoxyisonicotinaldehyde is unique due to the combined presence of both fluorine and methoxy groups on the isonicotinaldehyde ring. This combination imparts distinct chemical properties, such as enhanced binding affinity and specific reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-fluoro-3-methoxypyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJFMUXZOGQXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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